molecular formula C16H18ClN3O4 B12640512 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12640512
M. Wt: 351.78 g/mol
InChI Key: FKEDBBRRMLBJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate is a bioactive small molecule known for its applications in various scientific fields. It is also referred to as MJN110 and has a molecular weight of 462.33 g/mol . This compound is particularly noted for its role as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include NHS, DCC, and disulfide-containing compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed: The major products formed from these reactions include stable amide bonds and reversible linkages between biomacromolecules and active small molecules.

Properties

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.78 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18ClN3O4/c17-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)16(23)24-20-14(21)5-6-15(20)22/h1-4H,5-11H2

InChI Key

FKEDBBRRMLBJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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